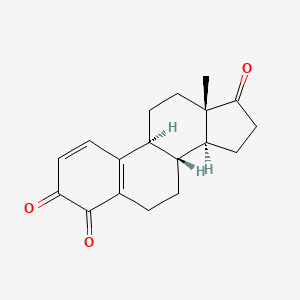

Estra-1,5(10)-diene-3,4,17-trione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

40551-34-6 |

|---|---|

Molecular Formula |

C18H20O3 |

Molecular Weight |

284.3 g/mol |

IUPAC Name |

(8R,9S,13S,14S)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,4,17-trione |

InChI |

InChI=1S/C18H20O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14H,2-3,5,7-9H2,1H3/t11-,12-,14+,18+/m1/s1 |

InChI Key |

REMSDZFYMQQJFD-QDTBLXIISA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=O)C4=O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=O)C4=O |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=O)C4=O |

Synonyms |

1,5(10)-estradiene-3,4,17-trione 1,5-ESTO 3,4-estrone-o-quinone estra-1,5(10)-diene-3,4,17-trione |

Origin of Product |

United States |

Biosynthesis and Metabolic Transformations of Estra 1,5 10 Diene 3,4,17 Trione

Enzymatic Formation Pathways

The generation of Estra-1,5(10)-diene-3,4,17-trione is not a primary biosynthetic event but rather the result of the metabolic activation of estrogen precursors. This process is heavily reliant on specific enzymatic machinery, particularly cytochrome P450 enzymes, which catalyze key hydroxylation and oxidation reactions.

Precursor Substrates and Hydroxylation Reactions

The primary precursor for the formation of this compound is 4-hydroxyestrone (B23518) (4-OHE1). 4-OHE1 is itself a metabolite of estrone (B1671321) (E1), one of the three major endogenous estrogens. The conversion of estrone to 4-hydroxyestrone is a critical hydroxylation reaction catalyzed by cytochrome P450 enzymes, most notably CYP1B1. This enzymatic step introduces a hydroxyl group at the C-4 position of the steroid's A-ring, a modification that significantly alters its subsequent metabolic pathway. While 2-hydroxylation is generally considered a benign metabolic route, 4-hydroxylation can lead to the formation of more reactive and potentially harmful metabolites.

The formation of catechol estrogens, such as 4-hydroxyestrone, is a pivotal event. These catechols can then undergo further oxidation to form semiquinones and quinones. This oxidation is a key step leading to the generation of this compound.

Role of Cytochrome P450 Enzymes in Ortho-quinone Generation

Cytochrome P450 (CYP) enzymes play a dual role in the formation of estrogen quinones. Initially, they are responsible for the hydroxylation of estrogens to form catechol estrogens. Subsequently, these same or other CYP isoforms can catalyze the oxidation of these catechols into highly reactive ortho-quinones. Specifically, enzymes like CYP1A1, CYP1B1, and CYP3A4 have been shown to oxidize catechol estrogens to their corresponding quinones.

The oxidation of 4-hydroxyestrone leads to the formation of estrone-3,4-quinone (E1-3,4-Q), which is structurally synonymous with this compound. This conversion from a catechol to an ortho-quinone is a critical activation step, transforming a relatively stable molecule into a highly electrophilic species. The formation of these quinones is a crucial aspect of estrogen metabolism that can have significant biological implications.

Endogenous Metabolic Fate and Intermediates

Once formed, this compound is subject to a variety of metabolic transformations within the body. These pathways determine its biological activity and ultimate clearance. Key among these processes are redox cycling, the formation of semiquinone intermediates, and comparative metabolic routes with similar steroidal compounds.

Redox Cycling Mechanisms in Biological Systems

This compound, as an estrogen quinone, can participate in redox cycling. This process involves the alternating reduction of the quinone to a semiquinone radical and its subsequent re-oxidation back to the quinone. This cyclical process can be catalyzed by various enzymes, including cytochrome P450 reductase. During redox cycling, reactive oxygen species (ROS) such as superoxide (B77818) anions can be generated.

The reduction of the quinone back to the catechol estrogen can also occur, catalyzed by enzymes like quinone reductase. This creates a dynamic equilibrium between the catechol, semiquinone, and quinone forms. The balance of these reactions is critical, as the persistent cycling can lead to a state of oxidative stress within the cell.

Formation and Reactivity of Semiquinone Intermediates

The one-electron reduction of this compound results in the formation of a semiquinone radical. This intermediate is a free radical species and is itself reactive. The formation of semiquinones is an integral part of the redox cycling mechanism. These semiquinone radicals can undergo further oxidation to regenerate the quinone or be reduced to the hydroquinone (B1673460) (catechol).

The reactivity of the semiquinone intermediate is a key factor in the biological effects of catechol estrogen metabolism. The proposition that the oxidation of the semiquinone to the corresponding quinone is crucial for eliciting deleterious effects has been supported by research. The semiquinone radical itself has been implicated in mediating cytotoxicity and mutagenesis.

Comparative Metabolism with Related Steroidal Di- and Tri-ones

The metabolism of this compound can be understood in the context of other related steroidal di- and tri-ones. For instance, the metabolism of androst-4-ene-3,6,17-trione (B20797) involves reduction and hydroxylation, leading to various metabolites. Similarly, the metabolism of androsta-1,4,6-triene-3,17-dione (B190583) also results in a number of reduced and hydroxylated products.

In Vitro and In Vivo Metabolic Pathway Elucidation

This compound is an ortho-quinone that is formed from the metabolic oxidation of 4-hydroxyestrone. nih.govebi.ac.uk This conversion is a critical step in the broader metabolism of estrogens. The pathway begins with the hydroxylation of parent estrogens like estradiol (B170435) (E2) and estrone (E1) by cytochrome P450 enzymes, leading to the formation of catechol estrogens, including 2-hydroxy and 4-hydroxy derivatives. pnas.orgoup.com

Specifically, 4-hydroxyestrone (4-OHE1) is a direct precursor to this compound. oup.com The oxidation of the catechol group of 4-OHE1, a reaction that can be catalyzed by various oxidative enzymes or metal ions, results in the formation of the corresponding highly reactive estrogen o-quinone, this compound (also known as 4-OHE1-3,4-quinone). nih.gov This quinone is noted for being longer-lived compared to the quinone derived from 2-hydroxyestrone. nih.gov

Once formed, estrogen quinones are at a metabolic crossroads. They can be detoxified and prepared for excretion through several mechanisms. One key pathway is conjugation with glutathione (B108866) (GSH), a reaction that inactivates the reactive quinone. oup.com Another protective route is the reduction of the quinone back to its catechol estrogen form (4-hydroxyestrone) by enzymes such as quinone reductase. oup.com This redox cycling between the catechol and quinone forms is a significant aspect of their biochemistry. nih.govbslonline.org If these detoxification pathways are insufficient, the electrophilic nature of the quinone allows it to react with cellular nucleophiles, including DNA, which can lead to the formation of adducts. pnas.orgnih.gov

Species-Specific Metabolic Divergence (e.g., equine, canine, human)

Detailed comparative studies on the specific metabolic pathways of this compound across different species such as equine, canine, and human are not extensively detailed in the available scientific literature. However, research on structurally related synthetic steroids highlights that significant species-specific differences in metabolism are a common phenomenon.

As an illustrative example, in vitro studies on the designer steroid estra-4,9-diene-3,17-dione (B195082) using liver preparations from horses, dogs, and humans have revealed distinct metabolic divergences. While these findings are not directly applicable to this compound, they underscore the principle of species-specific metabolic pathways for steroids.

| Species | Major Metabolite(s) of Estra-4,9-diene-3,17-dione | Minor/Unique Metabolic Pathways |

|---|---|---|

| Human | Isomer of 17-hydroxy-estra-4,9-dien-3-one | Hydroxylation and reduction followed by hydroxylation. |

| Equine | Isomer of 17-hydroxy-estra-4,9-dien-3-one | Unique production of a di-reduced metabolite (estra-4,9-diene-3,17-diol) and significant formation of d-ring hydroxy and hydroxy-reduced metabolites. |

| Canine | Isomer of 17-hydroxy-estra-4,9-dien-3-one | Reductive metabolism is less significant compared to human and equine. Hydroxylation and reduction followed by hydroxylation are also observed. |

This table illustrates species-specific metabolic differences for the analogue compound estra-4,9-diene-3,17-dione and is intended for conceptual understanding, as direct comparative data for this compound is not available.

Enzyme Inhibition Studies to Delineate Metabolic Routes

Direct studies focusing on the inhibitory action of this compound on specific enzymes are limited in the reviewed literature. However, the metabolic context of its formation and the activities of related compounds provide insight into potential enzymatic interactions.

The precursors to this compound, the catechol estrogens, are known to be potent competitive inhibitors of Catechol-O-methyltransferase (COMT). wikipedia.org This enzyme is crucial for the detoxification of catecholamines and catechol estrogens by methylating them, thereby preventing their oxidation into reactive quinones. wikipedia.org Inhibition of COMT by catechol estrogens could, therefore, lead to an increased formation of quinones like this compound.

Furthermore, studies on other related steroid structures demonstrate the principle of enzyme inhibition, which helps in understanding metabolic pathways. For instance, various synthetic steroid analogues have been evaluated as inhibitors of key enzymes in steroid biosynthesis, such as aromatase and steroid sulfatase.

| Inhibitor Compound | Target Enzyme | Inhibition Profile |

|---|---|---|

| Estra-1,3,5(10)-trien-17-one-3-sulphamate (EMATE) | Estrone Sulphatase | Potent, irreversible (time- and concentration-dependent) inhibitor. nih.gov |

| EMATE Analogues (with S or N replacing 3-O-atom) | Estrone Sulphatase | Weak inhibitors; do not act as time-dependent inhibitors. nih.gov |

| 4-Androstene-3,6,17-trione | Aromatase | Acts as a suicide substrate, causing time-dependent irreversible binding and inactivation of the enzyme. nih.gov |

| Catechol Estrogens (e.g., 4-Hydroxyestrone) | Catechol-O-methyltransferase (COMT) | Potent competitive inhibitors. wikipedia.org |

This table provides examples of enzyme inhibition by compounds structurally related to this compound or its precursors, illustrating potential modes of enzymatic interaction.

Chemical Synthesis and Derivatization of Estra 1,5 10 Diene 3,4,17 Trione

Synthetic Methodologies from Steroidal Precursors

The synthesis of Estra-1,5(10)-diene-3,4,17-trione and its analogs often commences from readily available steroidal precursors. These multi-step transformations require precise control over reagents and reaction conditions to achieve the desired modifications on the steroid skeleton.

Oxidation Reactions for Quinone Moiety Introduction (e.g., with MnO2)

The introduction of the quinone-like functionality in the A-ring of the estrane (B1239764) skeleton is a critical transformation. Oxidation reactions are paramount in achieving this. While specific literature on the direct synthesis of this compound via a singular oxidation step is not abundant, the use of oxidizing agents like manganese dioxide (MnO₂) is a well-established method for the oxidation of allylic and benzylic alcohols and for the conversion of hydroquinones to quinones. In the context of steroid chemistry, MnO₂ has been employed in the oxidation of porphyrinogens, demonstrating its efficacy as a heterogeneous oxidant. researchgate.net This suggests its potential utility in the oxidation of suitable steroidal precursors to generate the desired dione (B5365651) functionality in the A-ring. The formation of quinones is a key step in some bacterial manganese oxidation processes, further highlighting the role of such moieties in redox reactions. nih.gov

Multi-step Transformation Strategies in Estrane Synthesis

The synthesis of complex estrane derivatives often relies on multi-step strategies that involve a series of carefully planned reactions. mdpi.comlibretexts.org These strategies can include the introduction and modification of functional groups, ring-forming reactions, and stereochemical control. For instance, the synthesis of estradiol (B170435) derivatives has been achieved through multi-step sequences involving reactions like Friedel-Crafts acylation, reduction, and heterocycle formation. mdpi.com Similarly, the preparation of estra-4,9-diene-3,17-dione (B195082), a related diene-dione, involves a multi-step process starting from dioscin, which undergoes cracking, oxidation, hydrolysis, and rearrangement. google.com These examples underscore the necessity of a programmed sequence of reactions to build the desired molecular architecture. The development of synthetic routes often involves retrosynthetic analysis, where the target molecule is conceptually broken down into simpler precursors. libretexts.org

Synthesis of Related Steroidal Triones and Conjugated Diene Systems

The synthetic principles applied to this compound are also relevant to the synthesis of other steroidal triones and molecules containing conjugated diene systems.

Condensation and Cyclization Reactions in Steroidal Framework Construction

The construction of the steroidal framework itself often involves condensation and cyclization reactions. For example, the synthesis of steroid rings can be achieved through intramolecular aldol (B89426) condensations and Dieckmann condensations. thieme-connect.com In some total synthesis approaches, a key step is the cyclization of a polyene precursor to form the fused ring system, a process that mimics the biosynthesis of steroids like lanosterol. libretexts.orglibretexts.orgpressbooks.pub Tandem cyclization reactions have also been employed in the synthesis of estra-4,9-diene-3,17-dione. google.com These reactions are fundamental in creating the carbocyclic core of the steroid.

Regioselective and Stereoselective Synthetic Approaches

Achieving the correct regiochemistry and stereochemistry is a significant challenge in steroid synthesis. Regioselective reactions ensure that a chemical transformation occurs at a specific position on the steroid skeleton. youtube.com For instance, the introduction of a double bond at a particular location, such as in the synthesis of estra-4,9-diene steroids, requires precise control. google.com Stereoselective synthesis aims to produce a specific stereoisomer. organic-chemistry.orgnih.gov This is crucial as the biological activity of steroids is highly dependent on their three-dimensional structure. Methods for the stereoselective construction of 1,3-dienes, a key feature of the target molecule, have been extensively developed and are vital for creating the desired geometry in the final product. mdpi.com

Design and Preparation of Steroidal Derivatives with Modified Reactivity

The modification of the steroidal skeleton allows for the creation of derivatives with altered chemical reactivity and potentially new biological properties. The introduction of different functional groups or heterocyclic rings can significantly impact the molecule's behavior. For example, the synthesis of pyridines fused to the steroid skeleton has been explored to generate compounds with novel activities. nih.gov The development of new catalytic methods continues to expand the possibilities for creating diverse steroidal derivatives. nih.gov The synthesis of furanic-steroid derivatives is another example of how the core structure can be modified to produce new chemical entities. researchgate.net

Introduction of Functional Groups for Modulating Electronic Properties

The chemical architecture of this compound is characterized by an o-quinone moiety in the A-ring, which renders the molecule susceptible to nucleophilic attack. This reactivity is a key avenue for the introduction of various functional groups, thereby modulating the electronic properties of the steroid.

The synthesis of this compound is achieved through the formal oxidation of the dihydroxyphenyl moiety of 4-hydroxyestrone (B23518). scirp.orgnih.gov 4-Hydroxyestrone itself is a metabolite derived from the catabolism of estrone (B1671321) in the liver, a process mediated by cytochrome P450 enzymes. nih.gov The subsequent oxidation of the catechol ring of 4-hydroxyestrone yields the corresponding o-quinone, this compound. nih.govnih.gov

The electrophilic nature of the o-quinone ring is a focal point for derivatization. Studies on related estrogen quinones, such as 3,4-estrone quinone, have demonstrated their ability to react with a variety of nucleophiles. nih.gov These reactions typically proceed via Michael addition, allowing for the covalent attachment of new functional groups. This reactivity provides a strategic handle to alter the molecule's electronic distribution, which can have profound effects on its biological interactions. For instance, the introduction of electron-donating or electron-withdrawing groups can influence the redox potential of the quinone system.

Research into the reactivity of the related 2,3-estrone quinone (2,3-EQ) has shown that it readily reacts with nucleophiles such as 4-methylimidazole, ethyl phenolate, and acetate (B1210297) under mildly basic conditions. nih.gov These reactions can lead to a variety of products, including Michael addition products and various dimers. nih.gov By analogy, it is anticipated that this compound would exhibit similar reactivity, offering a platform for the synthesis of a diverse library of derivatives. The stability of the resulting adducts is a critical factor, with some estrogen-DNA adducts being depurinating, leading to apurinic sites in DNA. mdpi.com

| Starting Material | Reagent/Condition | Product Type | Significance |

| 4-Hydroxyestrone | Oxidation | This compound | Formation of the reactive o-quinone |

| Estrogen Quinones | Nucleophiles (e.g., thiols, imidazoles) | Michael Addition Products | Introduction of functional groups to modulate electronic properties |

| 2,3-Estrone Quinone | 4-Methylimidazole | 1-(4-Methylimidazolo)-2-hydroxyestrone | Demonstrates nucleophilic addition to the quinone system |

Formation of Seco-Steroid Intermediates and Ring D Transformations

The modification of the steroidal D-ring and the formation of seco-steroid intermediates represent another important facet of the derivatization of estrogen-related compounds. While specific literature on Ring D transformations of this compound is not extensively available, studies on closely related estrone derivatives provide valuable insights into potential synthetic strategies.

A notable example is the synthesis of D-ring modified estrone derivatives to create potent inhibitors of steroid sulfatase (STS). nih.gov In this work, the steroidal D-ring of an estrone derivative was cleaved through an iodoform (B1672029) reaction. nih.gov This cleavage resulted in the formation of a marrianolic acid derivative, a type of seco-steroid where the five-membered D-ring is opened. nih.gov

Subsequent thermal condensation of this seco-steroid intermediate led to the formation of 16,17-seco-estra-1,3,5(10)-triene-16,17-imide derivatives. nih.gov In these novel structures, the original cyclopentane (B165970) D-ring is replaced by a piperidinedione moiety. nih.gov This synthetic approach was reported to be more efficient than the traditional Beckmann rearrangement for achieving similar D-ring modifications. nih.gov The introduction of various alkyl side chains onto the nitrogen atom of the newly formed imido-ring further demonstrates the potential for diverse derivatization at this position. nih.gov

This research highlights a viable strategy for transforming the D-ring of an estrane skeleton into a six-membered heterocyclic ring, fundamentally altering the steroid's architecture. Although this specific sequence was performed on an estrone derivative, the principles of D-ring cleavage to form a seco-steroid followed by recyclization could conceptually be applied to this compound, provided the o-quinone in the A-ring is suitably protected or that the reaction conditions are compatible.

| Transformation | Key Intermediate | Resulting Structure | Synthetic Method |

| D-ring Cleavage | Marrianolic acid derivative (seco-steroid) | Open D-ring | Iodoform reaction |

| D-ring Recyclization | 16,17-seco-estra-1,3,5(10)-triene-16,17-imide | Piperidinedione D-ring | Thermal condensation |

Molecular Interactions and Biochemical Reactivity of Estra 1,5 10 Diene 3,4,17 Trione

Electrophilic Reactivity and Covalent Adduct Formation

Estra-1,5(10)-diene-3,4,17-trione, also known as 3,4-estrone quinone (3,4-EQ), is characterized by its electrophilic nature, which drives its reactivity towards a variety of biological nucleophiles. This reactivity leads to the formation of stable and depurinating covalent adducts, particularly with amino acids and nucleic acids. nih.gov

Reaction with Biological Nucleophiles (e.g., thiols, amines)

The electrophilic centers on the A-ring of this compound make it susceptible to Michael addition reactions with nucleophilic functional groups present in biological macromolecules. nih.gov Studies have demonstrated that this quinone readily reacts with sulfur-containing nucleophiles. For instance, its reaction with glutathione (B108866), cysteine, and N-acetylcysteine results in the regiospecific formation of thiol conjugates. wustl.edu These reactions are highly efficient, proceeding in almost quantitative yield and represent a significant pathway for the detoxification of this reactive quinone. wustl.edu The formation of these conjugates prevents the quinone from interacting with other critical cellular targets like DNA. wustl.edu Besides thiols, other nucleophiles, such as the amine groups in amino acids, are also targets for covalent adduction by this compound. nih.gov

| Nucleophile | Type of Adduct Formed | Reference |

| Glutathione | Thiol Conjugate (4-OH-E₁-2-SG) | wustl.edu |

| Cysteine | Thiol Conjugate (4-OH-E₁-2-S-Cys) | wustl.edu |

| N-acetylcysteine | Thiol Conjugate (4-OH-E₁-2-S-NAcCys) | wustl.edunebraska.edu |

| Amino Acids | Michael Addition Products | nih.gov |

Mechanistic Aspects of DNA Adduct Formation

The genotoxicity of this compound is primarily attributed to its ability to form covalent adducts with DNA. This process is considered a key initiating event in estrogen-induced carcinogenesis. mdpi.com The quinone moiety directly reacts with the purine (B94841) bases of DNA, with a notable preference for guanine (B1146940) and adenine (B156593). nih.govmdpi.com

Detailed mechanistic studies have identified the specific sites of adduction. The reaction with guanine residues predominantly occurs at the N7-position, while reaction with adenine can occur at the N1, N3, N7, and/or N6 positions. mdpi.comnih.gov This leads to the formation of specific depurinating adducts, such as 4-OHE₁-1-N7Gua and 4-OHE₁-1-N3Ade. mdpi.com These adducts are unstable and are spontaneously released from the DNA backbone, a process known as depurination, which leaves behind an apurinic (AP) site. mdpi.com If these AP sites are not accurately repaired by cellular mechanisms, they can lead to mutations during DNA replication, providing a direct link between the chemical reactivity of the quinone and the initiation of cancer. nih.govmdpi.com While adducts with guanine and adenine are well-documented, studies have shown that adducts with cytosine and thymine (B56734) are either not detected or formed to a much lesser extent. nih.govnih.gov The formation of these DNA adducts can arrest the progression of DNA polymerase during replication, further highlighting their genotoxic potential. nih.gov

| DNA Base | Position of Adduction | Type of Adduct | Reference |

| Guanine | N7 | Depurinating Adduct (4-OHE₁-1-N7Gua) | nih.govmdpi.comnih.gov |

| Adenine | N1, N3, N7, N6 | Depurinating Adduct (e.g., 4-OHE₁-1-N3Ade) | mdpi.comnih.gov |

| Cytosine | Not detected / minor | - | nih.govnih.gov |

| Thymine | Not detected / minor | - | nih.govnih.gov |

Redox Chemistry and Reactive Oxygen Species (ROS) Generation

In addition to its electrophilic nature, this compound is a redox-active molecule. It can participate in a futile redox cycle, leading to the continuous generation of reactive oxygen species (ROS), which contributes to cellular oxidative stress. nih.govnih.gov

One-Electron Reduction Pathways and Superoxide (B77818) Production

This compound can be reduced by cellular reductases, such as NADPH-cytochrome P450 reductase, in a one-electron transfer process to form a semiquinone radical. nih.govnih.gov This semiquinone is highly unstable and can rapidly transfer its electron to molecular oxygen (O₂), thereby regenerating the parent quinone and producing a superoxide radical (O₂⁻•). nih.gov This process establishes a redox cycle where a single quinone molecule can generate a significant amount of superoxide, a primary ROS. nih.govnih.gov The reduction potential of the quinone influences its ability to participate in this cycle. unomaha.edu This continuous production of superoxide radicals can overwhelm the cell's antioxidant defenses, leading to oxidative damage.

Hydrogen Peroxide Formation and Modulation by Antioxidant Enzymes

The superoxide radicals generated through the redox cycling of this compound are subsequently converted to hydrogen peroxide (H₂O₂), either spontaneously or, more efficiently, through catalysis by superoxide dismutase (SOD) enzymes. nih.govnih.gov Experimental evidence has demonstrated that this compound is a potent pro-oxidant, capable of causing a roughly five-fold increase in hydrogen peroxide production in rat brain tissue homogenates. nih.gov

The cellular levels of H₂O₂ are normally controlled by antioxidant enzymes, primarily catalase, which decomposes H₂O₂ into water and oxygen. nih.gov However, studies related to estrogen-induced tumorigenesis have shown that prolonged exposure to estrogens can lead to a significant decline in the activity of key antioxidant enzymes, including catalase and superoxide dismutase. nih.gov This reduction in enzymatic defense capacity means that the H₂O₂ generated from the quinone's redox cycling is not efficiently removed, allowing it to accumulate and contribute to cellular damage.

| Enzyme | Role in Modulating ROS | Effect of Estrogen Exposure | Reference |

| Superoxide Dismutase (SOD) | Converts O₂⁻• to H₂O₂ | Activity decreases over time | nih.gov |

| Catalase | Decomposes H₂O₂ to H₂O and O₂ | Activity steadily declines | nih.gov |

Implications of Redox Cycling in Cellular Environments

The redox cycling of this compound has significant consequences for cellular health. The sustained production of ROS, including superoxide and hydrogen peroxide, creates a state of oxidative stress. This can lead to widespread damage to cellular components, including lipids, proteins, and DNA. A direct consequence of this ROS generation is the induction of single-strand DNA breaks, which has been observed in breast cancer cells exposed to this quinone. nih.gov

The combination of direct DNA adduction (Section 4.1.2) and oxidative DNA damage from redox cycling represents a two-pronged mechanism for genotoxicity. The oxidative stress can also disrupt normal cellular signaling pathways and contribute to a cellular environment that is conducive to carcinogenesis. nih.gov The balance between the one-electron reduction pathway that generates ROS and the two-electron reduction pathway, which is a detoxification route, is critical in determining the ultimate fate of the cell. nih.gov A decline in the activity of protective antioxidant enzymes further exacerbates the damaging effects of redox cycling, potentially playing a crucial role in the carcinogenic effects associated with estrogen metabolism. nih.gov

Enzyme-Substrate Interactions and Binding Affinities of this compound

The biochemical reactivity of this compound is largely dictated by its steroidal quinone structure. This framework allows for significant interactions with various enzymes, particularly oxidoreductases, which play a crucial role in cellular metabolism and detoxification pathways. The nature and affinity of these interactions are determined by the specific structural features of the steroid and the active site of the enzyme.

Substrate Specificity of Oxidoreductases (e.g., Cytochrome P450 Reductase, NAD(P)H:quinone reductase)

This compound, as a quinone derivative of an estrogenic steroid, is a potential substrate for several oxidoreductases. These enzymes are pivotal in the metabolic activation and detoxification of quinonoid compounds.

Cytochrome P450 Reductase (POR):

NAD(P)H:quinone oxidoreductases (NQO1 and NQO2):

NQO1 and NQO2 are cytosolic flavoproteins that catalyze the two-electron reduction of quinones to the more stable hydroquinones. nih.govnih.gov This is generally considered a detoxification pathway as it bypasses the formation of the highly reactive semiquinone intermediate. nih.gov Studies have shown that estrogen ortho-quinones are substrates for both NQO1 and NQO2. nih.govnih.gov The reduction of these quinones by NQO enzymes is a critical step in preventing their potential carcinogenicity. nih.govnih.gov Given its quinone structure, this compound is expected to be a substrate for NQO1 and NQO2. The efficiency of this reduction would depend on the specific stereochemistry and electronic properties of the molecule. Preliminary kinetic studies on other estrogen quinones have suggested that NQO2 might be even more efficient than NQO1 in their reduction. nih.gov

The interaction between a quinone substrate and NQO1 involves a "ping-pong" mechanism, where the enzyme binds and is reduced by NAD(P)H, which is then released. Subsequently, the quinone binds to the reduced enzyme and is reduced to a hydroquinone (B1673460). nih.gov The binding affinity is influenced by the structure of the quinone.

A summary of the expected interactions based on related compounds is presented below:

| Enzyme | Substrate(s) | Type of Interaction | Expected Outcome for this compound |

| Cytochrome P450 Reductase | Catechol Estrogen Quinones | One-electron reduction | Formation of semiquinone radical, redox cycling, potential for ROS generation |

| NQO1 | Estrogen ortho-quinones, Menadione | Two-electron reduction | Detoxification to hydroquinone form, bypassing semiquinone formation |

| NQO2 | Estrogen ortho-quinones | Two-electron reduction | Detoxification to hydroquinone form, potentially at a faster rate than NQO1 |

Comparison with Other Steroidal Enzyme Modulators

The interaction of this compound with oxidoreductases can be contextualized by comparing it with other known steroidal enzyme modulators. The inhibitory or substrate activity of a steroidal molecule is highly dependent on its three-dimensional structure and the presence of specific functional groups.

For instance, the introduction of different substituents on the steroidal A-ring can significantly alter the binding affinity and inhibitory properties towards enzymes like aromatase and steroid sulfatase. While specific comparative data for this compound is not available, we can draw parallels from related compounds.

The table below presents inhibitory data for other steroidal compounds on different enzymes to illustrate the range of activities observed.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 2-Bromoestrone | Aromatase | Low micromolar | scirp.org |

| 2-Chloroestrone | Aromatase | Low micromolar | scirp.org |

| 4-Halo-17-keto-13β-estrone derivatives | 17β-HSD1 and STS | Submicromolar | scirp.org |

| Aplysiasecosterol A | Human myelomonocytic leukemia cell line HL-60 | 16 | researchgate.net |

It is important to note that the quinone moiety in this compound distinguishes it from many other steroidal modulators that may act through different mechanisms. The reactivity of the quinone group, particularly its ability to undergo redox cycling, is a key determinant of its biological activity. The reduction of the quinone to a hydroquinone by enzymes like NQO1 can also lead to a molecule with different biological properties. In some cases, the hydroquinone form has been shown to have a greater binding affinity for its target protein. nih.gov

The study of structurally similar steroidal quinones, such as 2-methoxy-estra-2,5(10)-diene-1,4,17-trione, has provided insights into the reactivity and potential biological activity of this class of compounds. researchgate.net The regioselectivity of nucleophilic additions to these quinones suggests that the electronic environment of the A-ring plays a crucial role in their chemical behavior and, by extension, their interactions with enzyme active sites. researchgate.net

Theoretical and Computational Chemistry Studies of Estra 1,5 10 Diene 3,4,17 Trione

Quantum Mechanical Investigations of Molecular Structure and Electronic Properties

Quantum mechanical (QM) methods are fundamental to understanding the intrinsic properties of Estra-1,5(10)-diene-3,4,17-trione at an electronic level. These studies elucidate the relationships between its three-dimensional structure, stability, and chemical behavior.

The structure of this compound is based on the rigid four-ring steroid nucleus. Conformational analysis through computational energy minimization is used to determine the most stable three-dimensional arrangements of the molecule. These calculations typically confirm that the steroidal backbone exists in a low-energy, chair-like conformation. The A-ring, containing the ortho-quinone moiety, is relatively planar.

Studies comparing the stability of estrogen quinones have found that 3,4-quinones, such as this compound, are more stable than the corresponding 2,3-quinones. nih.gov For instance, the half-life of 4-hydroxyestrone-o-quinone is approximately 12 minutes, which is considerably longer than that of its 2-hydroxy counterpart. nih.gov This enhanced stability, which can be rationalized through energy minimization and electronic structure calculations, allows the molecule more time to diffuse and react with cellular targets. nih.gov

Table 1: Computed Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₂₀O₃ |

| Molecular Weight | 284.3 g/mol |

| Exact Mass | 284.14124450 Da |

| IUPAC Name | (8R,9S,13S,14S)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,4,17-trione |

| Data sourced from PubChem CID 114862. nih.gov |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. Current time information in Lau, FJ.imperial.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netacs.org For this compound, FMO analysis is key to understanding its electrophilic nature.

As an o-quinone, the molecule is characterized by a low-energy LUMO, making it a potent electrophile susceptible to attack by nucleophiles. Computational studies can map the LUMO's distribution across the molecule, identifying the most electron-deficient sites. This predictive capability aligns with experimental observations that this compound readily reacts with biological nucleophiles, most notably the purine (B94841) bases of DNA. researchgate.netpnas.orgresearchgate.net The interaction is a Michael-type addition, a reaction pathway readily explained by the principles of FMO theory. nih.gov

Reaction Pathway Modeling for Enzymatic and Non-Enzymatic Transformations

Computational modeling is crucial for mapping the complex reaction pathways involving this compound, from its formation to its subsequent reactions.

This compound is formed in the body via the oxidation of 4-hydroxyestrone (B23518). wikipedia.orgrupahealth.com This bioactivation is catalyzed by oxidative enzymes like cytochrome P450 (specifically CYP1B1) and peroxidases. nih.govmdpi.com Modeling this enzymatic reaction pathway, often using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, allows for a detailed investigation of the reaction mechanism. nih.gov

Transition state analysis within these models helps to calculate the energy barriers (activation energies) for the oxidation process. This provides insight into the reaction kinetics and the factors within the enzyme's active site that facilitate the transformation. Conversely, the quinone can be reduced back to the catechol estrogen, participating in a redox cycle that can generate reactive oxygen species. nih.govresearchgate.net Modeling the transition states for both the forward (oxidation) and reverse (reduction) reactions is essential for a complete understanding of the molecule's catalytic cycle and biological activity.

This compound is itself a reactive intermediate metabolite. nih.gov Computational chemistry plays a role in predicting its stability and the subsequent metabolites it forms. As noted, it is a relatively stable quinone, a property that allows it to interact with cellular components. nih.govnih.gov

The most significant "metabolites" of this compound are the covalent adducts it forms with DNA. researchgate.netmdpi.comresearchgate.net It reacts primarily with the N7 position of guanine (B1146940) and the N3 position of adenine (B156593) to form depurinating adducts, which are unstable and leave behind apurinic sites in the DNA. pnas.orgnih.gov Computational models can predict the regioselectivity of these reactions by calculating the activation barriers for attack at different nucleophilic sites on the DNA bases. These predictions help to explain why certain adducts are formed preferentially and contribute to understanding the molecule's genotoxic potential. researchgate.net

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

To understand how this compound interacts with its primary biological target, DNA, researchers employ molecular docking and molecular dynamics (MD) simulations. acs.org

Experimental evidence suggests that the DNA damage caused by this quinone is not mediated through the estrogen receptor, pointing to DNA as the direct molecular target. nih.gov Molecular docking simulations are used to predict the non-covalent binding orientation of the quinone within the major or minor grooves of the DNA double helix. These simulations can identify the most likely sites for subsequent covalent bond formation by positioning the electrophilic centers of the quinone near the nucleophilic sites on the DNA bases. scirp.org

Following docking, MD simulations can be used to model the dynamic behavior of the quinone-DNA complex over time. wikipedia.org For a reactive molecule like this compound, QM/MM simulations are particularly powerful. They can model the formation of the covalent bond between the quinone and a DNA base, providing a dynamic picture of the reaction process. rsc.org Furthermore, MD simulations are invaluable for studying the structural impact of the resulting DNA adduct on the helical structure of DNA, offering insights into how these lesions might be recognized by cellular repair machinery or cause errors during DNA replication. acs.org

Advanced Analytical Methodologies for Investigating Estra 1,5 10 Diene 3,4,17 Trione

Spectroscopic Techniques for Structural Elucidation of Metabolites and Adducts

Spectroscopic methods are indispensable for the detailed structural characterization of Estra-1,5(10)-diene-3,4,17-trione and its various derivatives. These techniques provide critical information on stereochemistry, molecular weight, fragmentation patterns, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of the metabolites and adducts of this compound. In particular, ¹H NMR is instrumental in determining the stereochemistry of these compounds, which is crucial for understanding their biological activity.

Table 1: Illustrative ¹H NMR Data for a Hypothetical this compound Adduct

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Steroidal Protons | 0.8 - 3.0 | m | - |

| C18-CH₃ | ~0.9 | s | - |

| Aromatic/Quinoid Protons | 6.5 - 7.5 | d, m | ~8-10 |

| Adduct-Specific Protons | Variable | Variable | Variable |

Furthermore, studies on the equilibrium between estrogen o-quinones and their o-quinone methide tautomers have utilized ¹H NMR. In one such study on estrogen-2,3-quinone in deuterated acetonitrile, only the o-quinone tautomer was observed, with no detectable evidence of the o-quinone methide. unomaha.edu This highlights the utility of NMR in studying the dynamic behavior of these reactive species.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound and its metabolites through highly accurate mass measurements. Coupled with tandem mass spectrometry (MS/MS), HRMS provides detailed insights into the fragmentation patterns of these molecules, which is invaluable for structural elucidation.

The analysis of catechol estrogen metabolites and their derivatives is frequently performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov For this compound, the precursor ion corresponding to its molecular weight would be selected and subjected to collision-induced dissociation (CID) to generate a series of product ions. The accurate masses of these fragments can then be used to deduce the structure of the parent molecule. The fragmentation of the steroidal backbone is a complex process and can involve characteristic losses of small neutral molecules such as water (H₂O), carbon monoxide (CO), and methyl radicals (•CH₃).

Table 2: Predicted HRMS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Elemental Composition of Product Ion |

|---|---|---|---|

| [M+H]⁺ | [M+H-H₂O]⁺ | H₂O | C₁₈H₁₉O₂⁺ |

| [M+H]⁺ | [M+H-CO]⁺ | CO | C₁₇H₂₁O₂⁺ |

| [M+H]⁺ | [M+H-H₂O-CO]⁺ | H₂O + CO | C₁₇H₁₉O⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information regarding the functional groups present in this compound and its derivatives.

IR spectroscopy is particularly useful for identifying the characteristic carbonyl (C=O) stretching vibrations of the ketone groups present in the molecule. For steroidal ketones, these absorptions are typically observed in the range of 1700-1740 cm⁻¹. nih.gov The conjugated ketone system in the A-ring of this compound would be expected to show a C=O stretch at a slightly lower frequency compared to the saturated ketone at the C-17 position.

UV-Vis spectroscopy provides information about the conjugated system within the molecule. The o-quinone moiety in this compound is a chromophore that absorbs light in the UV-Vis region. Studies on related catechol estrogen quinones have shown characteristic absorption maxima. acs.orgacs.org

Table 3: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Functional Group/Chromophore | Expected Absorption Range |

|---|---|---|

| IR Spectroscopy | C=O (ketone) | 1700 - 1740 cm⁻¹ |

| UV-Vis Spectroscopy | o-Quinone | ~380 - 400 nm |

Chromatographic Methods for Separation and Purification of Related Compounds

Chromatographic techniques are fundamental for the separation and purification of this compound from complex biological matrices and for the analysis of its various metabolites and adducts.

Liquid Chromatography (LC) Techniques for Complex Mixture Analysis

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), coupled with mass spectrometry (LC-MS), is the cornerstone for the analysis of estrogen metabolites. nih.gov These techniques offer high resolution and sensitivity for the separation of structurally similar compounds.

The analysis of complex mixtures containing this compound and its metabolites often employs reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. Gradient elution, where the composition of the mobile phase is changed over time, is typically used to achieve optimal separation of compounds with a wide range of polarities. The retention time of a compound is a characteristic feature under specific chromatographic conditions and can be used for its identification.

Table 4: Typical LC Conditions for the Analysis of Estrogen Metabolites

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Elution | Gradient |

| Detection | Mass Spectrometry (MS) |

Gas Chromatography (GC) Coupled with Mass Spectrometry

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another powerful technique for the analysis of estrogen metabolites. However, due to the low volatility of steroids, derivatization is a mandatory step to convert them into more volatile and thermally stable compounds.

Common derivatization procedures for estrogens include silylation, which involves the replacement of active hydrogens in hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. The resulting TMS ethers are more volatile and exhibit good chromatographic behavior. The analysis of derivatized estrogen quinones by GC-MS would provide information on their retention times and mass spectra, which can be used for their identification and quantification. nih.gov

Table 5: Derivatization and GC-MS Analysis of Estrogen Metabolites

| Derivatization Agent | Analyte Functional Group | Resulting Derivative | Analytical Technique |

|---|---|---|---|

| BSTFA + TMCS | Hydroxyl | Trimethylsilyl (TMS) ether | GC-MS |

Electrochemical Methods for Characterizing Redox Behavior

The redox behavior of this compound, a steroid characterized by a conjugated α,β-unsaturated ketone system within its A-ring and an additional ketone group at the C17 position, can be effectively investigated using various electrochemical techniques. These methods provide valuable insights into the electron transfer processes, potential reaction mechanisms, and the stability of electrochemically generated species. While specific experimental data for this compound is not extensively documented in publicly available literature, its electrochemical characteristics can be inferred from the well-established behavior of similar steroidal structures containing conjugated enone functionalities.

Electrochemical methods are instrumental in determining the reduction and oxidation potentials of electroactive moieties within a molecule. For this compound, the primary sites for redox activity are the conjugated 3,4-dione system and the 17-keto group. The conjugated system in the A-ring is expected to be the most readily reducible group due to the delocalization of π-electrons, which stabilizes the resulting radical anion.

Cyclic voltammetry (CV) is a principal technique for probing the redox properties of such compounds. libretexts.orgossila.com A typical CV experiment for this compound would involve dissolving the compound in a suitable organic solvent containing a supporting electrolyte and then scanning the potential of a working electrode. The resulting voltammogram, a plot of current versus applied potential, would reveal characteristic peaks corresponding to reduction and oxidation events.

The reduction of the A-ring dienone system is anticipated to occur in one or more steps. The initial step would likely be a one-electron transfer to form a radical anion. The stability of this radical anion and its subsequent reaction pathways, such as dimerization or protonation, can be investigated by varying the scan rate and solvent conditions in the CV experiment. Further reduction could lead to the formation of a dianion. The ketone group at the C17 position would also be subject to reduction, typically at a more negative potential than the conjugated system in the A-ring.

The reversibility of the redox processes can also be assessed using cyclic voltammetry. A chemically reversible process will exhibit a pair of peaks, one for reduction and one for oxidation, with a peak potential separation (ΔEp) close to the theoretical value of 59/n mV (where n is the number of electrons transferred) at room temperature. Deviations from this ideal behavior can provide information about the kinetics of the electron transfer or the instability of the electrochemically generated species.

Other electrochemical techniques, such as differential pulse voltammetry (DPV) and square-wave voltammetry (SWV), can offer enhanced sensitivity for the detection and quantification of this compound. These methods are particularly useful for analyzing low concentrations of the steroid and can provide better resolution of closely spaced reduction or oxidation peaks.

While specific experimental values are not available, a hypothetical data table based on the expected electrochemical behavior of conjugated steroidal ketones is presented below to illustrate the type of information that can be obtained from electrochemical studies.

Table 1: Hypothetical Electrochemical Data for this compound

| Technique | Analyte Concentration | Solvent/Electrolyte | Working Electrode | Scan Rate | Epc1 (V) vs. Ag/AgCl | Epa1 (V) vs. Ag/AgCl | ΔEp1 (mV) | Epc2 (V) vs. Ag/AgCl |

|---|

Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be measured in an electrochemical experiment. Epc1 and Epa1 represent the cathodic and anodic peak potentials for the first reduction process (A-ring dienone), while Epc2 represents the cathodic peak potential for the second reduction process (C17-ketone).

The study of the electrochemical properties of this compound and related compounds is crucial for understanding their chemical reactivity and potential biological activities, as many physiological processes involve electron transfer reactions.

Future Research Directions and Unexplored Avenues

Identification of Novel Enzymatic Systems in Diverse Biological Contexts

Estra-1,5(10)-diene-3,4,17-trione is known as a human metabolite formed from its catechol estrogen precursor, 4-hydroxyestrone (B23518). nih.govebi.ac.uk However, the full spectrum of enzymatic systems involved in its formation and further metabolism across different tissues and organisms remains largely uncharted. Future research should prioritize the identification and characterization of novel enzymes, such as cytochrome P450s or peroxidases, that catalyze the oxidation of 4-hydroxyestrone to this quinone. Investigating these enzymatic processes in diverse biological contexts, including different cell types and non-human organisms, could reveal new metabolic pathways and regulatory mechanisms. This exploration may uncover unique biocatalysts with potential applications in biotechnology and synthetic chemistry.

Mechanistic Investigations of Selective Biomolecular Adduct Formation

Quinones are recognized as reactive Michael acceptors capable of forming covalent adducts with cellular nucleophiles like proteins and DNA. nih.gov This reactivity is a key aspect of their biological effects. A critical area for future research is the detailed mechanistic investigation of how this compound selectively forms adducts with specific biomolecules. Studies should aim to identify the precise protein and DNA targets of this steroid quinone and characterize the structure of the resulting adducts. Understanding the kinetics and thermodynamics of these reactions, as well as the factors governing selectivity (e.g., cellular microenvironment, presence of specific amino acid residues), will provide crucial insights into its mode of action and its role in pathophysiology.

Development of Chemo-enzymatic Synthetic Routes for Analogs

The development of analogs of this compound is essential for probing its biological functions and for creating new therapeutic leads. Chemo-enzymatic synthesis, which combines the strengths of traditional organic synthesis with the high selectivity of biocatalysis, offers a powerful strategy for this purpose. nih.gov Future efforts should focus on designing and implementing multi-step synthetic routes where enzymes are used for key transformations, such as stereoselective hydroxylations or oxidations, that are challenging to achieve with conventional chemical methods. nih.gov This approach would facilitate the efficient production of a diverse library of analogs with modified A-rings or altered steroid backbones, enabling a systematic exploration of their biological activities. The synthesis of heteroatom-substituted analogs, for instance, could yield valuable insights into enzyme inhibition mechanisms. nih.gov

Elucidation of Structural-Reactivity Relationships through Targeted Chemical Modifications

To fully understand how the structure of this compound dictates its chemical reactivity and subsequent biological effects, a systematic study of its structure-reactivity relationships is necessary. This can be achieved through the targeted chemical modification of its steroidal framework. Future research should involve synthesizing derivatives with alterations at specific positions, such as the C-17 ketone or various positions on the steroid nucleus. cymitquimica.com By evaluating the impact of these modifications on properties like redox potential, susceptibility to nucleophilic attack, and interaction with biological targets, researchers can build predictive models. These models are invaluable for designing new quinone-based compounds with tailored activities, potentially leading to more effective and selective anticancer agents or research probes. nih.gov

Interdisciplinary Approaches in Understanding Steroid Quinone Chemistry and Biological Systems

The complexity of steroid quinone chemistry and its interplay with biological systems necessitates a highly interdisciplinary research approach. scirp.org Future progress will depend on fostering collaborations that bridge organic chemistry, biochemistry, molecular biology, toxicology, and computational chemistry. Integrating experimental findings on reactivity and adduct formation with computational modeling can provide a deeper, atomic-level understanding of the interactions between this compound and its biological targets. Furthermore, applying knowledge from diverse fields, such as ethnobotany, can inspire the discovery of new natural product scaffolds and therapeutic concepts. mdpi.com Such integrated strategies are essential to fully elucidate the biological significance of this compound and to harness its potential for biomedical applications.

Compound Information Table

Q & A

Q. What is the mechanistic role of Estra-1,5(10)-diene-3,4,17-trione in oxidative stress studies?

this compound (3,4-E1Q) is a catechol estrogen-derived ortho-quinone that acts as a pro-oxidant via redox cycling. It generates reactive oxygen species (ROS) such as H₂O₂ through semiquinone intermediates, as demonstrated in rat brain homogenate assays. Researchers often use it as a positive control to study oxidative stress induction in neurotoxicity models . Key methodologies include measuring H₂O₂ production spectrophotometrically and comparing results to baseline ROS levels in untreated tissues.

Q. How is this compound synthesized and validated for experimental use?

Synthesis typically involves enzymatic oxidation of estrone derivatives via cytochrome P450 (CYP) and 17β-hydroxysteroid dehydrogenase (17β-HSD). Validation requires structural confirmation using ¹H NMR and LCMS (≥99% purity) and functional validation through redox activity assays. Purity and stability must be monitored under storage conditions (-20°C for solid forms, -80°C for solutions) to prevent degradation .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LCMS) is the gold standard. For redox activity, fluorometric assays (e.g., Amplex Red for H₂O₂) are used. Ensure calibration against known standards and account for matrix effects by spiking control samples with the compound .

Advanced Research Questions

Q. How can experimental designs optimize the study of this compound’s redox cycling in neuronal models?

- Step 1: Use brain homogenates or primary neuronal cultures to replicate in vivo redox environments.

- Step 2: Inhibit confounding enzymes (e.g., CYP450 with ketoconazole) to isolate 3,4-E1Q-specific effects.

- Step 3: Monitor semiquinone formation via electron paramagnetic resonance (EPR) spectroscopy.

- Step 4: Validate findings with comparative assays using para-quinol analogs (e.g., 17OBu-E2-quinol) to distinguish ortho- vs. para-quinone pathways .

Q. What strategies resolve contradictions in reported pro-oxidant effects of this compound across studies?

Discrepancies often arise from model variability (e.g., in vitro vs. in vivo) or differences in enzymatic activity. To address this:

- Approach 1: Replicate experiments across multiple models (e.g., rodent CNS tissues vs. cell lines) and report tissue-specific redox capacities.

- Approach 2: Conduct meta-analyses comparing ROS yields normalized to baseline oxidative stress markers.

- Approach 3: Control for 17β-HSD activity, which modulates estrogen metabolism and quinone formation rates .

Q. How should researchers control for enzymatic interference when studying this compound metabolism?

- Method 1: Use selective inhibitors (e.g., 17β-HSD inhibitors like STX217) in vitro to block competing metabolic pathways.

- Method 2: Quantify enzyme expression levels (via Western blot or qPCR) in experimental models to contextualize metabolic flux.

- Method 3: Employ isotopic labeling (e.g., ¹⁴C-estrone precursors) to trace 3,4-E1Q formation and degradation pathways .

Methodological Considerations

- Data Analysis: Use non-parametric statistical tests (e.g., Mann-Whitney U) for small sample sizes (n=3–5) common in oxidative stress assays. Report effect sizes and confidence intervals to enhance reproducibility .

- Replication: Follow guidelines for raw data archiving (e.g., depositing spectra in repositories like Zenodo) and detailed protocol sharing to enable cross-validation .

- Ethical Design: Avoid overgeneralizing findings; specify limitations (e.g., rodent-to-human translatability) and validate results in multiple experimental systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.